molecular formula C8H5NO2S B2442211 Thieno[3,2-c]pyridine-3-carboxylic acid CAS No. 775530-45-5

Thieno[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B2442211
CAS No.: 775530-45-5
M. Wt: 179.19
InChI Key: WWQLXORQKQEGCM-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused thiophene and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for various pharmacologically active molecules .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Thieno[3,2-c]pyridine derivatives have potential applications in drug discovery programs, particularly as kinase inhibitors . They could serve as starting points for future drug discovery programs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . Another approach includes the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like stannous chloride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,2-c]pyridine-3-carboxylic acid is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to act as an ATP-mimetic and inhibit kinases sets it apart from other similar compounds, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

thieno[3,2-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-4-12-7-1-2-9-3-5(6)7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQLXORQKQEGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775530-45-5
Record name thieno[3,2-c]pyridine-3-carboxylic acid
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